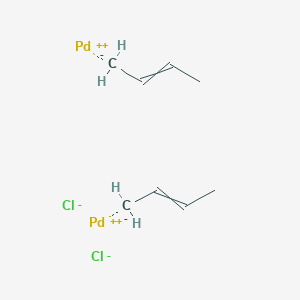
bis((2E)-but-2-en-1-ylpalladiumylium) dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis((2E)-but-2-en-1-ylpalladiumylium) dichloride: is a coordination complex featuring palladium as the central metal atom. This compound is of significant interest in the field of organometallic chemistry due to its unique structural properties and reactivity. It is often utilized in various catalytic processes, particularly in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis((2E)-but-2-en-1-ylpalladiumylium) dichloride typically involves the reaction of palladium(II) chloride with but-2-en-1-yl ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The general reaction scheme can be represented as follows:
PdCl2+2C4H7Cl→Pd(C4H7)2Cl2
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
Bis((2E)-but-2-en-1-ylpalladiumylium) dichloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to lower oxidation state palladium species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of phosphines, amines, or other coordinating ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction can produce palladium(0) species.
科学的研究の応用
Bis((2E)-but-2-en-1-ylpalladiumylium) dichloride: has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its catalytic properties are highly valued.
作用機序
The mechanism of action of bis((2E)-but-2-en-1-ylpalladiumylium) dichloride involves the coordination of the palladium center with various substrates. This coordination facilitates the activation of chemical bonds, making them more reactive and allowing for various transformations to occur. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Bis((2E)-but-2-en-1-ylpalladiumylium) dichloride: can be compared with other palladium complexes such as:
- Bis(acetonitrile)palladium dichloride
- Bis(benzonitrile)palladium dichloride
- Bis(triphenylphosphine)palladium chloride
These compounds share similar coordination environments but differ in their ligand structures, which can significantly affect their reactivity and applications. For example, bis(acetonitrile)palladium dichloride is often used in homogeneous catalysis, while bis(triphenylphosphine)palladium chloride is commonly employed in cross-coupling reactions .
特性
分子式 |
C8H14Cl2Pd2 |
|---|---|
分子量 |
393.9 g/mol |
IUPAC名 |
but-2-ene;palladium(2+);dichloride |
InChI |
InChI=1S/2C4H7.2ClH.2Pd/c2*1-3-4-2;;;;/h2*3-4H,1H2,2H3;2*1H;;/q2*-1;;;2*+2/p-2 |
InChIキー |
ZMPSAJZWHPLTKH-UHFFFAOYSA-L |
正規SMILES |
CC=C[CH2-].CC=C[CH2-].[Cl-].[Cl-].[Pd+2].[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15148138.png)
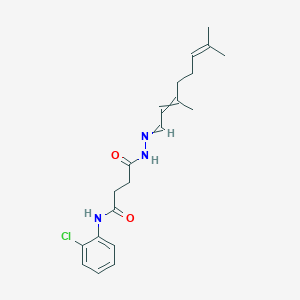
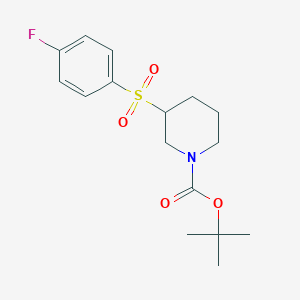
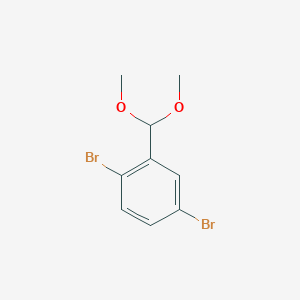
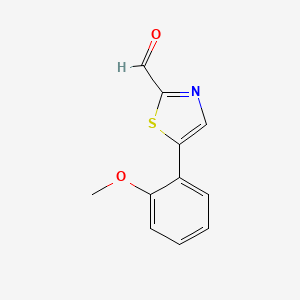
![N-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15148175.png)
![N-(3-butoxypropyl)-N'-[(5-methylfuran-2-yl)methyl]butanediamide](/img/structure/B15148188.png)
![2-phenyl-4-(trifluoromethyl)-9H-pyrido[2,3-b]indole](/img/structure/B15148191.png)
![(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B15148199.png)
![1,1'-Ethane-1,2-diylbis[1-benzyl-3-(4-chlorophenyl)urea]](/img/structure/B15148203.png)
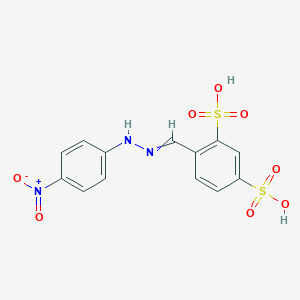
![Naphthalene-1,6-diyl bis[(4-chlorophenyl)carbamate]](/img/structure/B15148210.png)
![2-({[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-hydroxybenzoic acid](/img/structure/B15148218.png)
